1-AZOCANYL(3-METHOXYPHENYL)METHANONE
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Overview
Description
1-AZOCANYL(3-METHOXYPHENYL)METHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azocanyl group attached to a methoxyphenyl moiety, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-AZOCANYL(3-METHOXYPHENYL)METHANONE typically involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the reaction of cyclohexanecarbonyl chloride with methoxyphenol in the presence of aluminum chloride as a catalyst. This reaction is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-AZOCANYL(3-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylmethanones and their derivatives.
Scientific Research Applications
1-AZOCANYL(3-METHOXYPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Mechanism of Action
The mechanism by which 1-AZOCANYL(3-METHOXYPHENYL)METHANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-AZOCANYL(3-METHOXYPHENYL)METHANONE can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: This compound shares a similar methoxyphenyl group but differs in its overall structure and biological activity.
Cyclohexyl phenyl methanones: These compounds have a cyclohexyl group instead of an azocanyl group, leading to different chemical and physical properties.
Properties
IUPAC Name |
azocan-1-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMXKTVBGXFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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